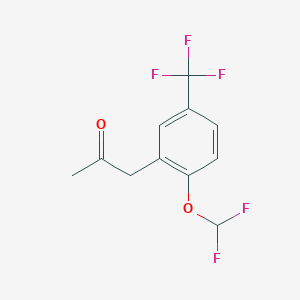

1-(2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C11H9F5O2 |

|---|---|

Molecular Weight |

268.18 g/mol |

IUPAC Name |

1-[2-(difluoromethoxy)-5-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H9F5O2/c1-6(17)4-7-5-8(11(14,15)16)2-3-9(7)18-10(12)13/h2-3,5,10H,4H2,1H3 |

InChI Key |

WHEGEETWSODNLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)C(F)(F)F)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Target Compound

The synthesis of 1-(2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one requires a multi-step approach, typically involving:

- Construction of the substituted benzene ring with difluoromethoxy (-OCHF₂) and trifluoromethyl (-CF₃) groups.

- Introduction of the propan-2-one group (-CH₂-C(O)-CH₃) via alkylation or acylation.

Key challenges include managing the electron-withdrawing effects of -CF₃ and -OCHF₂, which reduce aromatic reactivity, and ensuring regioselectivity during substitution reactions.

Detailed Preparation Methods

Synthesis of the Substituted Benzene Ring

Starting Materials and Intermediate Synthesis

The benzene ring is functionalized through sequential substitutions. A common precursor is 2-hydroxy-5-trifluoromethylbenzaldehyde (Fig. 1), which undergoes:

- Difluoromethoxylation :

- The hydroxyl group at position 2 is replaced with -OCHF₂ using chlorodifluoromethane (ClCF₂H) and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C.

- Reaction equation:

$$

\text{Ar-OH} + \text{ClCF}2\text{H} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ar-OCHF}2 + \text{HCl} + \text{CO}_2

$$ - Yield: ~65–70% after purification.

- Trifluoromethyl Retention :

- The -CF₃ group at position 5 is retained from the starting material, as its introduction via direct trifluoromethylation (e.g., using CF₃I) is less feasible post-difluoromethoxylation due to steric and electronic factors.

Alternative Route: Halogenation and Fluorination

For substrates lacking pre-installed -CF₃ groups, a halogenation-fluorination sequence may be employed:

Installation of the Propan-2-one Group

Grignard Reaction with Acetyl Chloride

A widely adopted method involves forming a benzyl Grignard reagent and reacting it with acetyl chloride:

- Benzyl Bromide Synthesis :

Grignard Formation :

- The benzyl bromide is treated with magnesium in anhydrous tetrahydrofuran (THF) to generate the Grignard reagent.

Acylation :

Friedel-Crafts Acylation

Direct acylation of the substituted benzene ring is hindered by deactivation from -CF₃ and -OCHF₂. However, using a directed ortho-metalation strategy improves reactivity:

- Lithiation :

- The substrate is treated with lithium diisopropylamide (LDA) at -78°C in THF, generating a stabilized aryl lithium species.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Advantages | Challenges |

|---|---|---|---|---|---|

| Grignard-Acetyl Chloride | THF, -10°C, Mg catalyst | 55–65% | >90% | High regioselectivity | Sensitive to moisture |

| Friedel-Crafts Acylation | LDA, THF, -78°C | 40–50% | 85–90% | Avoids benzylic bromination | Low yield due to ring deactivation |

| Halogenation-Fluorination | NBS, AIBN, CCl₄ | 50–60% | 80–85% | Scalable for industrial production | Multiple steps increase cost |

Optimization and Industrial Considerations

Catalyst Screening

The patent CN100500629C highlights the role of Lewis acids (e.g., anhydrous AlCl₃, CuCl) in improving acylation yields. For example, adding 0.05–0.08 moles of AlCl₃ per mole of substrate increases ketone formation efficiency by 15–20%.

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance difluoromethoxylation rates, while non-polar solvents (toluene) favor Friedel-Crafts reactions by stabilizing electrophilic intermediates.

Purity and Characterization

Final purification via distillation (bp: 120–125°C at 10 mmHg) or column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity. Structural confirmation is performed using $$^{19}\text{F NMR}$$ (δ = -75 ppm for -OCHF₂) and GC-MS (m/z 284 for M⁺).

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Basic Information

Potential Applications

While specific applications of 1-(2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one are not detailed in the provided search results, the material safety data sheet (MSDS) indicates its use as a laboratory chemical and in the manufacture of substances .

Given the complexity and specific functional groups (difluoromethoxy and trifluoromethylphenyl) present in the molecule, it can be inferred that this compound is potentially used as an intermediate in the synthesis of various specialized chemicals, such as pharmaceuticals, agrochemicals, or fine chemicals .

Safety Information

The MSDS from Capot Chemical Co., Ltd. provides essential safety information, including first aid measures, firefighting measures, and handling and storage precautions .

First Aid Measures

- Inhalation: Move the person to fresh air and provide artificial respiration if necessary; consult a physician .

- Skin Contact: Wash the affected area with soap and plenty of water, and consult a physician .

- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, and consult a physician .

- Ingestion: Rinse mouth with water and consult a physician; do not give anything by mouth to an unconscious person .

Further Research

Further investigation into the specific applications of this compound would involve:

- Literature Review: Conducting a comprehensive search of scientific literature databases for publications mentioning the synthesis, reactions, or applications of 1-(2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one.

- Patent Search: Examining patent databases to identify any patents that utilize or describe this compound in the synthesis of other products.

- Chemical Databases: Exploring chemical databases and catalogs to find potential uses or applications listed by suppliers or researchers .

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

(a) 1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Structure : Trifluoromethyl (–CF₃) at position 3 of the phenyl ring.

- Role : Key intermediate in fenfluramine synthesis via reductive amination .

- Key Difference : Positional isomerism (CF₃ at position 3 vs. 5 in the target compound) alters electronic and steric properties, influencing reactivity in downstream reactions .

(b) 1-(4-(Trifluoromethyl)phenyl)propan-2-one Derivatives

- Example : 1-(4-(Trifluoromethyl)phenyl)-1-(dimethyl(oxo)-λ⁶-sulfaneylidene)propan-2-one .

- Key Features : Incorporates a sulfoxonium ylide group, enabling palladium-catalyzed cross-coupling reactions.

- Contrast : The sulfoxonium ylide enhances electrophilicity, whereas the target compound’s difluoromethoxy group may participate in hydrogen bonding .

(c) 1-(2-Chloro-5-(methylthio)phenyl)propan-2-one Derivatives

- Example : 1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one .

- Structure : Chlorine and methylthio (–SCH₃) substituents instead of trifluoromethyl.

- Impact : Reduced electronegativity compared to CF₃, altering solubility and reactivity .

Physicochemical Properties

Biological Activity

1-(2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one, with the molecular formula and a molecular weight of 300.24 g/mol, is an organic compound notable for its unique structural features. This compound belongs to the class of substituted 1-phenylpropan-2-ones, which have garnered attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Structural Characteristics

The compound features a difluoromethoxy group and a trifluoromethyl group attached to a phenyl ring. These substituents are known to enhance lipophilicity and influence membrane permeability, which may significantly affect the compound's biological interactions .

Research indicates that the unique electronic properties of the trifluoromethyl and difluoromethoxy groups contribute to the compound's bioactivity. These groups may enhance interactions with biological membranes, potentially affecting the binding affinity to various receptors or enzymes. Studies on structurally similar compounds suggest that these interactions could lead to significant pharmacological effects .

Pharmacological Potential

1-(2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one has been investigated for its potential as:

- Antimicrobial Agent : The compound's structure suggests it could inhibit microbial growth, although specific studies are needed to confirm this activity.

- Anti-cancer Properties : Similar compounds have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Inhibitory Effects on Kinases : Preliminary data suggest that this compound may interact with specific kinases, which are critical in various signaling pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one | Contains trifluoromethylthio instead of trifluoromethyl | Potentially different reactivity due to sulfur presence |

| 1-[2-(Chloromethyl)-5-(trifluoromethyl)phenyl]propan-2-one | Chloromethyl group instead of difluoromethoxy | Different electrophilic character |

| 1-[3-(Trifluoromethyl)phenyl]propan-1-one | Lacks difluoromethoxy group | Focus on trifluoromethyl effects only |

This table highlights how variations in structure can lead to different biological activities and mechanisms of action .

Study on Antimicrobial Activity

A study assessed the antimicrobial properties of related fluorinated compounds, revealing that modifications in substituents significantly influenced their efficacy against various pathogens. While specific data for 1-(2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one is limited, its structural parallels suggest potential effectiveness in this area .

Kinase Inhibition Research

Research involving similar compounds has demonstrated their ability to inhibit key kinases involved in cellular signaling pathways. For instance, compounds within the same family have shown selective inhibition against Trypanosoma brucei, indicating that 1-(2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one may warrant investigation for similar effects .

Q & A

Q. What established synthetic routes are used to prepare 1-(2-(difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one?

A common method involves hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile to yield 2-(3-(trifluoromethyl)phenyl)acetic acid, followed by reaction with acetic anhydride and a catalyst (e.g., BF₃) to form the ketone intermediate. Reductive amination with ethylamine and a borohydride reagent can further modify the compound . Alternative routes may employ Friedel-Crafts acylation or Suzuki-Miyaura coupling for aryl functionalization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- X-ray crystallography for absolute configuration determination (e.g., nonclassical C-H⋯O/N interactions observed in similar fluorinated compounds) .

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and electronic environments .

- FT-IR to identify carbonyl (C=O) and difluoromethoxy (O-CF₂) stretches .

Q. What purification methods are effective post-synthesis?

Recrystallization using polar aprotic solvents (e.g., acetone/hexane mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients are standard. Distillation under reduced pressure may optimize purity for volatile intermediates .

Q. What are its primary applications in medicinal chemistry research?

The compound serves as a precursor for pharmaceuticals (e.g., fenfluramine synthesis) and is studied for bioactivity due to its trifluoromethyl and difluoromethoxy groups, which enhance metabolic stability and membrane permeability .

Advanced Research Questions

Q. How can reaction yields be optimized under varying catalytic conditions?

Systematic screening of Lewis acid catalysts (e.g., BF₃·Et₂O vs. AlCl₃) and solvent systems (e.g., dichloromethane vs. toluene) is critical. For example, BF₃·Et₂O improves electrophilic acylation efficiency in aromatic systems . Kinetic studies under inert atmospheres (N₂/Ar) may mitigate side reactions.

Q. How do nonclassical C-H⋯O/N interactions influence crystallographic stability?

In fluorinated aryl ketones, weak intermolecular interactions (C-H⋯O/N distances ~3.1–3.5 Å) contribute to lattice stabilization. These interactions can be mapped via Hirshfeld surface analysis and correlated with melting points or solubility profiles .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Cross-validation using 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) is essential. For example, HMBC can clarify ambiguous carbonyl coupling, while X-ray diffraction provides definitive proof of regiochemistry .

Q. How do electronic effects of substituents (e.g., -OCF₂H, -CF₃) impact reactivity?

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to meta positions. Difluoromethoxy groups enhance lipophilicity and influence π-π stacking in protein binding assays, as seen in sodium channel blocker analogs .

Q. What computational methods predict biological target interactions?

Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites. Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like cytochrome P450, while QSAR models correlate substituent effects with bioactivity .

Q. How is regioselectivity analyzed in electrophilic substitution reactions?

Competitive experiments with isotopic labeling or substituent scrambling (e.g., using deuterated analogs) clarify directing effects. Computational studies (NBO analysis) quantify resonance/inductive contributions of -OCF₂H and -CF₃ groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.